molecular formula C8H10N2O2S B13148703 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B13148703
M. Wt: 198.24 g/mol
InChI Key: LCZNWXYYTKYUGV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

LCZNWXYYTKYUGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)C(=O)O

Origin of Product

United States

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